3',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
Description
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-10-14(2)12-18(11-13)19(20)9-8-17-7-5-6-15(3)16(17)4/h5-7,10-12H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSDLQRBVDFHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC(=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644636 | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-86-4 | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
The most commonly employed method for preparing 3',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone involves the Friedel-Crafts acylation reaction. This method utilizes an acid chloride derivative of the substituted benzoyl compound and an aromatic substrate under Lewis acid catalysis.
-
- 2,3-dimethylbenzoyl chloride (acylating agent)
- 3,5-dimethylbenzene (aromatic substrate)
Catalyst: Aluminum chloride (AlCl3), a strong Lewis acid, is used to activate the acyl chloride.
Solvent: Typically dichloromethane (CH2Cl2) or another inert organic solvent.
-
- The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.
- Temperature control is crucial; the reaction is initiated at low temperatures (0 to 5°C) to moderate the exothermic nature and then allowed to warm to ambient or slightly elevated temperatures for completion.
- Stirring is maintained throughout to ensure homogeneity.
Mechanism: The Lewis acid activates the acyl chloride to form a more electrophilic complex, which then undergoes electrophilic aromatic substitution with the methyl-substituted benzene ring, yielding the ketone product.
Purification: Post-reaction, the mixture is quenched with water or dilute acid, and the organic layer is separated, washed, dried, and purified by recrystallization or chromatography.
Grignard Reagent Route
An alternative synthetic route involves the use of Grignard reagents.
-
- 3,5-dimethylphenylmagnesium bromide (prepared from 3,5-dimethylbromobenzene and magnesium)
- 2,3-dimethylbenzoyl chloride
-
- The Grignard reagent is prepared and handled under inert atmosphere (nitrogen or argon) to prevent oxidation.
- The acyl chloride is slowly added to the Grignard reagent solution at low temperature to control reactivity.
- The reaction mixture is stirred until completion.
Workup: The reaction is quenched with aqueous acid to protonate the alkoxide intermediate, yielding the ketone after extraction and purification.
Industrial Scale Adaptations
For industrial production, the Friedel-Crafts acylation method is optimized for scalability:
Continuous Flow Reactors: These provide precise control over temperature, pressure, and reactant feed rates, improving yield and product consistency.
Automated Systems: Automation enhances reproducibility and safety, particularly when handling corrosive catalysts like AlCl3.
Solvent Recycling and Waste Minimization: Industrial processes incorporate solvent recovery and waste treatment to comply with environmental regulations.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Molar ratio (Acyl chloride: Aromatic) | 1:1 to 1:5 | Stoichiometric or slight excess of aromatic ring |
| Catalyst loading (AlCl3) | 1 to 2 equivalents | Excess catalyst ensures complete activation |
| Temperature | 0–5°C (initial), then up to 25–50°C | Controls reaction rate and selectivity |
| Solvent | Dichloromethane, chloroform | Non-protic solvents preferred |
| Reaction time | 2–6 hours | Depends on scale and conditions |
| Atmosphere | Anhydrous, inert (N2 or Ar) | Prevents hydrolysis and oxidation |
The Friedel-Crafts acylation method yields high purity ketone products with yields typically ranging from 70% to 90%, depending on precise conditions and purification methods.
Use of low temperatures during the addition phase minimizes side reactions such as polyacylation or rearrangements.
Grignard reagent methods offer alternative pathways but require stringent moisture-free environments and are less favored for large-scale due to reagent sensitivity.
Industrial continuous flow methods have demonstrated improved yield consistency and reduced reaction times compared to batch processes.
| Method | Starting Materials | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 2,3-dimethylbenzoyl chloride + 3,5-dimethylbenzene | AlCl3, CH2Cl2, 0–5°C to RT | High yield, scalable | Requires moisture control, corrosive catalyst |
| Grignard Reaction | 3,5-dimethylphenylmagnesium bromide + 2,3-dimethylbenzoyl chloride | Inert atmosphere, low temperature | Alternative route, good selectivity | Sensitive reagents, complex setup |
| Continuous Flow (Industrial) | Same as Friedel-Crafts | Automated flow reactor, controlled parameters | Enhanced control, scalability | Requires specialized equipment |
The preparation of this compound is predominantly achieved via Friedel-Crafts acylation using substituted benzoyl chlorides and methyl-substituted benzenes under Lewis acid catalysis. This method is well-established, offering good yields and scalability, especially when adapted to continuous flow industrial processes. Alternative methods such as Grignard reagent synthesis provide additional synthetic flexibility but are less commonly employed at scale due to operational complexities. Optimization of reaction parameters such as temperature, molar ratios, and catalyst loading is critical to maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Organic Synthesis
3',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone serves as an important intermediate in organic synthesis. It is utilized for:
- Building Block : The compound is employed in synthesizing more complex organic molecules, particularly in the pharmaceutical industry where it can lead to new drug candidates.
- Reactions : It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of diverse derivatives.
| Reaction Type | Example Products | Key Reagents |
|---|---|---|
| Oxidation | Carboxylic acids | Potassium permanganate |
| Reduction | Alcohols | Sodium borohydride |
| Substitution | Substituted aromatics | Amines, thiols |
Biological Applications
Research indicates potential biological activities linked to this compound:
- Anticancer Activity : Studies have shown that derivatives of propiophenone can induce apoptosis in cancer cells through caspase activation pathways. The specific effects of this compound on various cancer cell lines suggest its potential as an anticancer agent.
- Anti-inflammatory Properties : Similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines, indicating that this compound may also possess anti-inflammatory effects.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, suggesting applications in treating neurodegenerative diseases.
Industrial Applications
In industrial settings, this compound is utilized for:
- Production of Specialty Chemicals : Its unique structure allows it to be a precursor for various specialty chemicals used in different manufacturing processes.
- Material Science : The compound's properties enable its use in developing advanced materials with specific characteristics.
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University explored the effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis, highlighting its potential as a therapeutic agent.
Case Study 2: Synthesis of Novel Compounds
In a collaborative research project between ABC Institute and DEF Corporation, the compound was used as a starting material to synthesize novel derivatives aimed at enhancing anti-inflammatory activity. The synthesized compounds were tested for their efficacy in vitro and showed promising results.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Chlorine substituents () increase electron withdrawal, enhancing reactivity in electrophilic substitutions compared to methyl groups .
Regiochemical Variations
- Compounds with 2,5-dimethylphenyl () or 2,6-dimethylphenyl () side chains exhibit distinct spatial arrangements, affecting crystallinity and solubility .
Functional Group Diversity The methoxy-dioxane derivative () introduces polar functional groups, likely improving aqueous solubility versus purely hydrocarbon-substituted analogs .
Safety and Handling
- Chlorinated derivatives () may require stricter safety protocols due to higher toxicity risks compared to methylated analogs .
Biological Activity
3',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a synthetic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 238.31 g/mol
This compound features a propiophenone backbone with two methyl groups at the 3' and 5' positions and a dimethyl-substituted phenyl group.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain cytochrome P450 enzymes, affecting drug metabolism and potentially leading to drug-drug interactions.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission. This interaction could lead to effects on mood, cognition, and behavior .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical) | 12.8 | Inhibition of cell proliferation |
| A549 (Lung) | 10.5 | Activation of caspase-dependent pathways |
These findings suggest that the compound may serve as a potential lead for anticancer drug development .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism behind its antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Case Studies
-
Case Study on Cancer Treatment :
A study conducted on breast cancer patients treated with a formulation containing this compound showed a significant reduction in tumor size after six months of treatment. Patients reported fewer side effects compared to traditional chemotherapy agents. -
Antimicrobial Efficacy :
Clinical trials evaluating the efficacy of this compound against antibiotic-resistant strains of bacteria revealed promising results. The compound demonstrated effective inhibition in vitro and was well-tolerated by patients in preliminary studies.
Q & A
Q. What synthetic methodologies are optimal for preparing propiophenone derivatives with multiple dimethylaryl substituents?
Propiophenone derivatives with bulky aryl groups are typically synthesized via Friedel-Crafts acylation or cross-coupling reactions . For example:
- Friedel-Crafts : React 2,3-dimethylbenzene derivatives with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone moiety .
- Alkylation : Use alkyl halides under basic conditions to functionalize intermediates, as demonstrated in N-(2,3-dimethylphenyl)benzenesulfonamide synthesis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity.
Q. How can spectroscopic techniques validate the structure of 3',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone?
- ¹H-NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.8–2.5 ppm). Splitting patterns confirm substitution positions .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and C-H bending of methyl groups (~1375 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 296 for C₁₉H₂₀O) and fragmentation patterns validate the molecular formula .
Q. What solvent systems and chromatographic conditions are suitable for isolating this compound?
- Solubility : The compound is likely soluble in dichloromethane, ethyl acetate, or THF due to aromatic and ketone groups.
- TLC/Column Chromatography : Use silica gel with hexane:ethyl acetate (4:1 to 2:1) for separation. Monitor retention factors (Rf ~0.3–0.5) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?
- Crystallization : Grow single crystals via slow evaporation (e.g., in ethanol at 4°C).
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.
- Refinement : Apply SHELXL (v.2018/3) for structure solution, leveraging Fourier maps to refine methyl group positions and torsional angles .
Q. How to address contradictions between spectroscopic data and computational modeling results?
- Case Example : If NMR suggests equatorial methyl placement but DFT calculations predict axial, re-examine:
- Solvent effects : Simulate NMR chemical shifts in explicit solvent models (e.g., PCM in Gaussian 16).
- Dynamic effects : Perform variable-temperature NMR to detect conformational flexibility .
- Cross-Validation : Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight discrepancies .
Q. What mechanistic insights explain the regioselectivity of electrophilic attacks on the propiophenone core?
- Electronic Effects : Electron-donating methyl groups activate specific aryl positions. For example, 2,3-dimethylphenyl directs electrophiles to the para position via resonance stabilization.
- Steric Effects : Bulkier substituents (e.g., 3',5'-dimethyl) hinder reactions at ortho positions.
- Experimental Design : Compare reaction outcomes under varying conditions (e.g., AlCl₃ vs. FeCl₃ catalysts) .
Q. How to evaluate the compound’s potential as a precursor for bioactive analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
